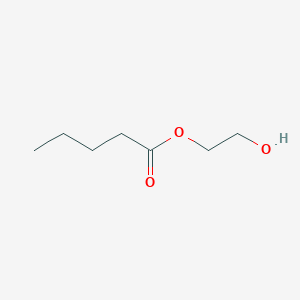
1-Isothiocyanato-2-phenylbenzene
概要
説明
1-Isothiocyanato-2-phenylbenzene (ITPB) is a compound of interest in the scientific community due to its interesting properties and potential applications. It is a derivative of benzene, a common aromatic hydrocarbon, containing a single isothiocyanato group. ITPB is an important intermediate in the synthesis of various drugs, pesticides, and other compounds and has been studied extensively in the fields of chemistry and pharmacology. In
科学的研究の応用
Anion Recognition and Photophysical Studies
- The compound 1-isothiocyanato-2-phenylbenzene was used in the synthesis of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes. These compounds were further characterized and analyzed for their photophysical properties and anion recognition capabilities, showing significant potential in the field of molecular recognition and sensor technology (Singh et al., 2016).
Crystallography and Material Science
- This compound was a key component in the study of the crystal structure of nematogenic compounds, aiding in understanding the molecular orientation and packing in crystalline and nematic phases. This research is crucial for developing new liquid crystal materials with potential applications in displays and other optical devices (Biswas et al., 2007).
Heterocyclic Chemistry and Synthesis
- The compound played a role in the preparation of isothiocyanates from dithiocarbamate salts, contributing to the formation of benzimidazoles and aminobenzoxazoles through desulfurization mediated by hypervalent iodine(III). These findings have implications for synthesizing heterocyclic compounds, which are of significant interest in pharmaceutical chemistry and material sciences (Ghosh et al., 2008).
Antimicrobial Studies
- Isothiocyanates, including derivatives from this compound, have been evaluated for their antimicrobial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). These studies provide insights into the potential therapeutic applications of isothiocyanates in addressing antibiotic-resistant bacterial infections (Dias et al., 2014).
作用機序
Target of Action
1-Isothiocyanato-2-phenylbenzene primarily targets Aldehyde Dehydrogenase (ALDH) . ALDH is a group of enzymes that metabolize aldehydes into their corresponding carboxylic acids . They play a crucial role in detoxifying many biological and environmental aldehydes .
Mode of Action
The compound interacts with its target, ALDH, by binding to it . This interaction inhibits the function of ALDH, which can lead to the accumulation of aldehydes in cells . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of ALDH affects various biochemical pathways. One of the most significant is the Keap1/Nrf2/ARE pathway . This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The inhibition of ALDH can lead to an imbalance in this pathway, potentially leading to increased oxidative stress .
Pharmacokinetics
Isothiocyanates, in general, are known for their high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This suggests that the compound may have good bioavailability
Result of Action
The inhibition of ALDH by this compound can lead to various molecular and cellular effects. For instance, it has been shown to decrease the tolerance of non-small-cell lung cancer (NSCLC) cells to cisplatin, a common chemotherapy drug . It also reverses the epithelial to mesenchymal transition (EMT) phenotype and migratory potential of certain NSCLC cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action can be influenced by the presence of other compounds, pH levels, and temperature . .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
将来の方向性
生化学分析
Cellular Effects
Studies on structurally similar isothiocyanates have shown that they can decrease the tolerance of certain cancer cells to chemotherapy drugs . For example, 1-Isothiocyanato-3,5-bis (trifluoromethyl)benzene has been shown to decrease the cisplatin tolerance of non-small-cell lung cancer cells .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This suggests that 1-Isothiocyanato-2-phenylbenzene may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that isothiocyanates can have long-lasting effects due to their impact on gene expression .
Metabolic Pathways
Isothiocyanates are known to be involved in various metabolic processes .
特性
IUPAC Name |
1-isothiocyanato-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334106 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19394-61-7 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



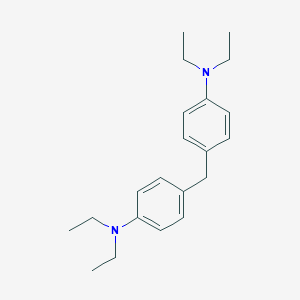


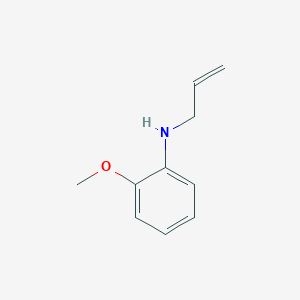
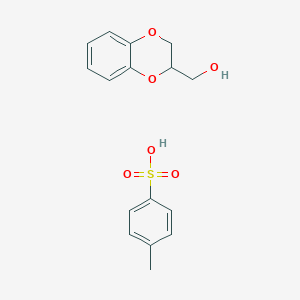
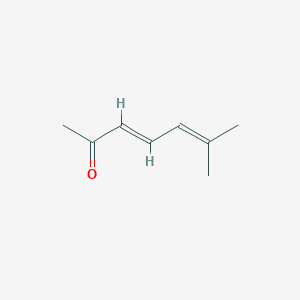
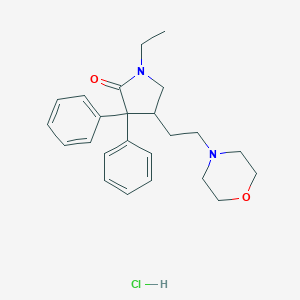
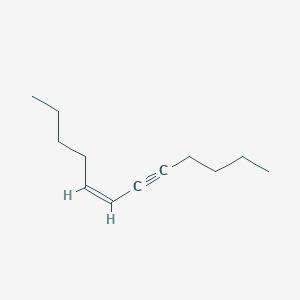
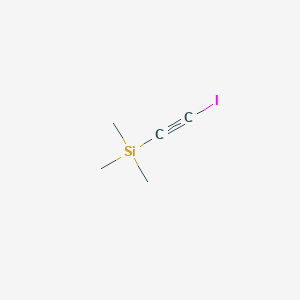
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)

